2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol
Description
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol is a secondary amine alcohol derivative featuring a 2,4-dimethylphenyl substituent attached via a methylene bridge to the amino group of a propan-1-ol backbone.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-5-12(10(2)6-9)7-13-11(3)8-14/h4-6,11,13-14H,7-8H2,1-3H3 |
InChI Key |
JADPMJMCROVWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,4-dimethylbenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, depending on the specific reaction pathway chosen.
Industrial Production Methods
In an industrial setting, the production of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Based on the search results, here is information regarding the applications of the chemical compound 2-{[(2,4-dimethylphenyl)methyl]amino}propan-1-ol:
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C12H19NO . The PubChem CID for this compound is 43499783 .
While the search results do not provide specific applications of this compound, they do offer related information:
- Chemical Properties and Structure: PubChem provides data on the structure, chemical names, physical and chemical properties, classification, patents, and literature related to the compound .
- Related Research: A study involving the synthesis of related compounds, specifically derivatives of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester, explores their potential as anticancer agents . These compounds showed antiproliferative activity against HeLa cells .
- Thienopyrimidine Derivatives: Research on thienopyrimidines as inhibitors highlights the impact of structural modifications on potency and cytotoxicity, indicating the importance of the 2-carbon linker between the amine moiety and the hydroxyl group in similar compounds . Specifically, the study mentions that substitution of the dimethoxyphenyl motif with dimethylphenyl, such as in compound 20 , decreased comparative potency and increased cytotoxicity .
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Key Comparisons :
- Fungicidal Potential: The 2,4-dimethylphenyl group is recurrent in Qi-site inhibitors (e.g., fenpicoxamid derivatives), suggesting the target compound could exhibit similar respiration-inhibiting properties .
- Chiral Utility : Unlike the (R)-Mosher amide analog, the target compound’s stereochemical profile remains unstudied, though its secondary amine structure may facilitate asymmetric catalysis .
Physicochemical and Stability Profiles
- Solubility : Propan-1-ol derivatives with aromatic groups (e.g., 2,4-dimethylphenyl) typically exhibit lower aqueous solubility than fluorinated analogs, necessitating formulation adjustments for bioavailability .
- Stability : The absence of electron-withdrawing groups (e.g., fluorine in difluorophenyl analogs) may reduce oxidative stability but enhance π-π stacking in solid-state formulations .
Biological Activity
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a hydroxyl group and an amino group, which are crucial for its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol is . The compound is characterized by:
- Amino Group : Facilitates hydrogen bonding with enzymes or receptors.
- Hydroxyl Group : Enhances solubility and reactivity.
- Dimethylphenyl Group : Contributes to hydrophobic interactions, influencing binding affinity.
The mechanism of action of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of enzyme activity or receptor function, resulting in specific biological effects. The exact pathways depend on the context of use, suggesting a versatile role in therapeutic applications.
Anticancer Activity
Research indicates that compounds structurally similar to 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth and induce apoptosis in various cancer cell lines, including HL60 and MCF-7 cells. The presence of the dimethylphenyl group appears to enhance these effects by increasing the compound's binding affinity to cancer-related targets .
Antioxidant Activity
The compound also demonstrates antioxidant properties. It has been observed to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This activity is particularly relevant in the context of cancer prevention and treatment, as oxidative stress plays a significant role in tumorigenesis .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(2,4-Dimethylphenyl)(phenyl)methyl]amino}ethan-1-ol | C_{13}H_{19}N | Additional phenyl group affecting reactivity |
| 3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol | C_{12}H_{19}NO | Different positional isomer with distinct activity patterns |
| 2-Amino-1-(3,4-dimethylphenyl)propan-1-ol | C_{11}H_{17}NO | Variation in amino group positioning impacts biological activity |
This table illustrates how slight modifications in structure can significantly influence biological activity and interaction profiles.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of related compounds on A549 human lung adenocarcinoma cells, it was found that structural modifications significantly impacted cell viability. Compounds similar to 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol demonstrated varying degrees of efficacy against these cells, highlighting the importance of structural nuances in therapeutic design .
Case Study 2: Antioxidant Mechanism
Another investigation focused on the antioxidant capabilities of compounds related to 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol. These studies revealed that such compounds could effectively reduce lipid peroxidation in cellular models, suggesting their potential as protective agents against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
